(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1396810-85-7
VCID: VC7775196
InChI: InChI=1S/C23H26F3NO4/c1-29-20-10-17(11-21(13-20)30-2)15-31-14-16-6-8-27(9-7-16)22(28)18-4-3-5-19(12-18)23(24,25)26/h3-5,10-13,16H,6-9,14-15H2,1-2H3
SMILES: COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)OC
Molecular Formula: C23H26F3NO4
Molecular Weight: 437.459

(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

CAS No.: 1396810-85-7

Cat. No.: VC7775196

Molecular Formula: C23H26F3NO4

Molecular Weight: 437.459

* For research use only. Not for human or veterinary use.

(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone - 1396810-85-7

Specification

CAS No. 1396810-85-7
Molecular Formula C23H26F3NO4
Molecular Weight 437.459
IUPAC Name [4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C23H26F3NO4/c1-29-20-10-17(11-21(13-20)30-2)15-31-14-16-6-8-27(9-7-16)22(28)18-4-3-5-19(12-18)23(24,25)26/h3-5,10-13,16H,6-9,14-15H2,1-2H3
Standard InChI Key ACLRMOLXFRGCGO-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)OC

Introduction

The compound (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule that combines structural elements of piperidine derivatives with a trifluoromethyl-substituted phenyl group. This unique combination confers potential biological activities and pharmacological properties, making it an interesting subject for research in medicinal chemistry.

Synthesis

The synthesis of (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone likely involves multi-step organic reactions. Common methods for synthesizing similar compounds include:

  • Coupling Reactions: Utilizing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds.

  • Palladium-Catalyzed Reactions: For certain transformations involving the trifluoromethyl group.

  • Solvents and Conditions: Solvents such as DMF (dimethylformamide) or DCM (dichloromethane) are commonly used, with conditions optimized for temperature and atmosphere control.

Chemical Reactions and Stability

  • Reactivity: The compound can participate in various chemical reactions typical for piperidine derivatives and trifluoromethyl-substituted compounds, including nucleophilic substitutions and electrophilic aromatic substitutions.

  • Stability: Generally stable under normal conditions but may be sensitive to strong acids or bases, similar to other piperidine derivatives.

Research Findings and Future Directions

Compound FeatureResearch FindingFuture Direction
Piperidine RingCommon in biologically active molecules.Investigate interactions with neurotransmitter receptors.
Trifluoromethyl GroupEnhances lipophilicity and biological activity.Study effects on metabolic pathways and enzyme interactions.
Methoxybenzyl GroupContributes to solubility and stability.Optimize synthesis conditions for improved yield and purity.

Further research is needed to elucidate the precise biological activities and potential therapeutic applications of (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone. This includes in vitro and in vivo studies to understand its interactions with biological targets and its pharmacokinetic properties.

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